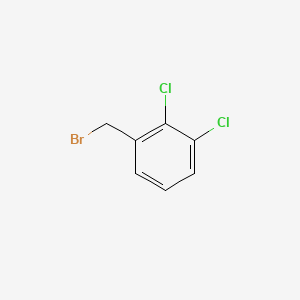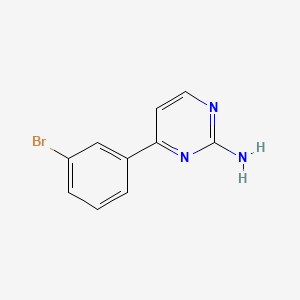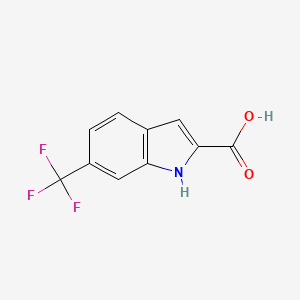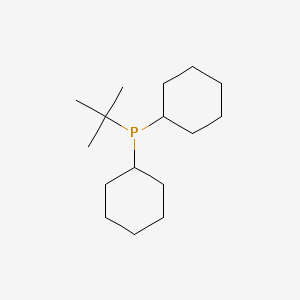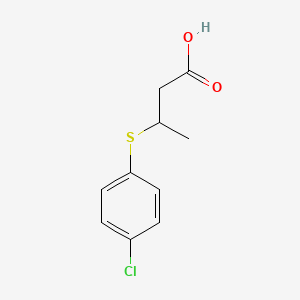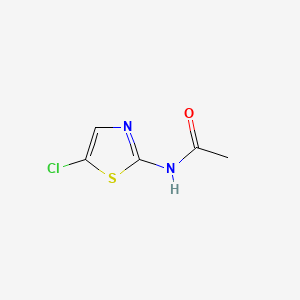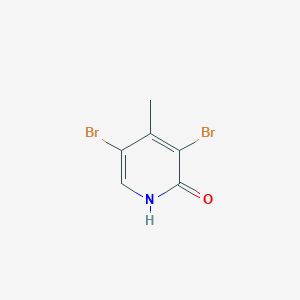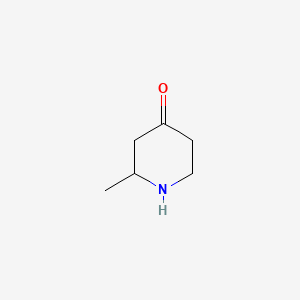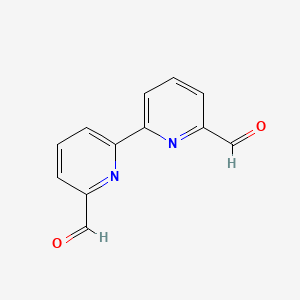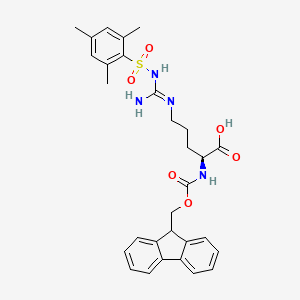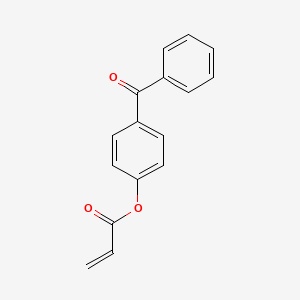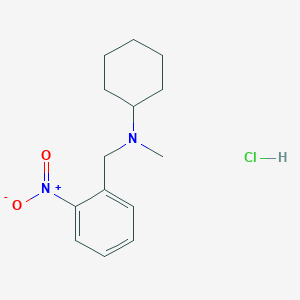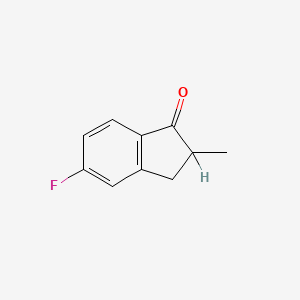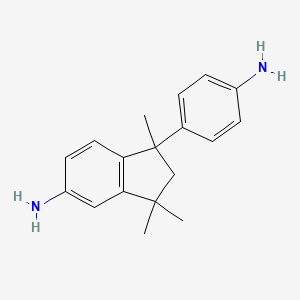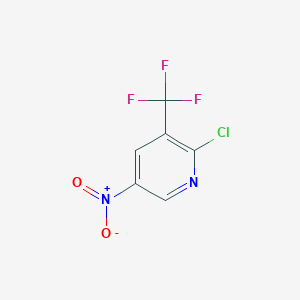
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2ClF3N2O2 .
Synthesis Analysis
The synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine can be achieved from Benzyltrimethylammonium chloride and 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is represented by the SMILES stringClC1=NC=C(N+O)C=C1C(F)(F)F . Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, such as 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a solid compound . Its molecular weight is 226.54 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Diversity
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine serves as a versatile compound in chemical synthesis. It has been used in Suzuki–Miyaura cross-coupling reactions to yield 2-arylated compounds, which are further modified into various derivatives such as amides, anilines, and ureas. This showcases its role in expanding the structural diversity of related compounds (Bazin et al., 2013).
Applications in Pharmaceuticals and Agrochemicals
- This compound is crucial as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and biochemicals, especially herbicides. It underscores the compound's importance in diverse sectors of chemical manufacturing (Li Zheng-xiong, 2004).
Key Intermediate in Drug Synthesis
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine has been utilized in the synthesis of the COMT inhibitor, a significant compound in the pharmaceutical industry. This illustrates its role as a key intermediate in the manufacturing of complex medicinal compounds (Kiss et al., 2008).
Enabling Structural Analysis and Crystallography
- Its derivatives have been used for structural and crystallographic studies, providing insights into molecular conformations and interactions. This aids in understanding the physical and chemical properties of related compounds (Dupont et al., 2010).
In Organic Synthesis and Catalysis
- The compound is instrumental in organic synthesis, serving as a starting material for halogen/metal exchange and electrophilic trapping, which are fundamental reactions in organic chemistry (Mongin et al., 1998).
Catalytic Synthesis Applications
- It has been involved in studies related to catalytic synthesis, such as in the synthesis of isocyanates by carbonylation of nitro compounds. This highlights its role in facilitating complex chemical reactions (Manov-Yuvenskii et al., 1980).
In Energetic Material Synthesis
- The compound has been used in the synthesis of energetic materials, showcasing its potential in fields requiring high-density materials with specific thermal and detonation properties (Ma et al., 2018).
In Antineoplastic Drug Development
- It has played a role in the development of antineoplastic drugs, demonstrating its significance in creating life-saving cancer treatments (Cao et al., 2014).
Orientations Futures
Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEZLLCPUDLUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397285 | |
| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | |
CAS RN |
99368-67-9 | |
| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

